molecular formula C6H7NO B14204977 6-Methylpyridin-2(5H)-one CAS No. 832129-56-3

6-Methylpyridin-2(5H)-one

Cat. No.: B14204977
CAS No.: 832129-56-3
M. Wt: 109.13 g/mol
InChI Key: GOUFGCSYFKBPHB-UHFFFAOYSA-N
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Description

6-Methylpyridin-2(5H)-one is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methyl group is attached to the second carbon and a keto group is present at the fifth position. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridin-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-amino-6-methylpyridine with succinic anhydride in the presence of a suitable catalyst . Another method includes the reaction of 2-methylpyridine with various reagents to introduce the keto group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the methyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, hydroxyl derivatives, and substituted pyridines, depending on the specific reaction and conditions used .

Scientific Research Applications

6-Methylpyridin-2(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methylpyridin-2(5H)-one exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridin-2(5H)-one is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

832129-56-3

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

2-methyl-3H-pyridin-6-one

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2,4H,3H2,1H3

InChI Key

GOUFGCSYFKBPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=CC1

Origin of Product

United States

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